molecular formula C6H10CaO8 B13836602 D-(+)-Glyceric acid hemicalcium salt

D-(+)-Glyceric acid hemicalcium salt

Cat. No.: B13836602
M. Wt: 250.22 g/mol
InChI Key: VPWAVWZPVGDNMN-JCWNAWFTSA-L
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Description

D-(+)-Glyceric acid hemicalcium salt: is a chemical compound used primarily in scientific research. It is a derivative of glyceric acid, where the calcium ion is coordinated with the carboxylate groups of the glyceric acid. This compound is often used as a tool for identifying inborn errors of metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-(+)-Glyceric acid hemicalcium salt typically involves the neutralization of D-(+)-Glyceric acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows: [ \text{D-(+)-Glyceric acid} + \text{Ca(OH)}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-(+)-Glyceric acid hemicalcium salt can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: This compound can be reduced to form glycerol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Products may include tartronic acid and mesoxalic acid.

    Reduction: Products include glycerol and its derivatives.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Chemistry: D-(+)-Glyceric acid hemicalcium salt is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: It is used to study metabolic pathways and enzyme activities, particularly those involving glyceric acid metabolism.

Medicine: This compound is used in research related to metabolic disorders and inborn errors of metabolism.

Industry: It finds applications in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of D-(+)-Glyceric acid hemicalcium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes involved in glyceric acid metabolism. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase.

Comparison with Similar Compounds

Uniqueness: D-(+)-Glyceric acid hemicalcium salt is unique due to its specific role in studying glyceric acid metabolism and its applications in identifying inborn errors of metabolism. Its structural properties and reactivity make it a valuable tool in both biochemical and industrial research.

Properties

Molecular Formula

C6H10CaO8

Molecular Weight

250.22 g/mol

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate

InChI

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m11./s1

InChI Key

VPWAVWZPVGDNMN-JCWNAWFTSA-L

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2]

Origin of Product

United States

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